Ala-Leu-Ala-Leu Daunorubicin Hydrochloride
Description
Contextualization of Daunorubicin (B1662515) in Antineoplastic Therapy
Daunorubicin is a potent anthracycline antibiotic that has been a cornerstone of chemotherapy regimens for various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), for decades. nih.govwikipedia.org Its primary mechanism of action involves intercalating with DNA, thereby inhibiting the synthesis of nucleic acids and proteins, and interfering with the enzyme topoisomerase II, which is crucial for DNA replication. nih.gov This disruption of cellular processes ultimately leads to cell death. nih.gov While effective, the clinical use of daunorubicin is often limited by significant side effects, most notably cardiotoxicity, which can lead to life-threatening heart conditions. nih.gov This has driven the search for safer and more targeted ways to deliver this powerful antineoplastic agent.
Rationale for Prodrug Development in Targeted Cancer Chemotherapy
The development of prodrugs represents a strategic approach to enhance the therapeutic index of potent anticancer agents like daunorubicin. nih.govnih.govfrontiersin.orgtandfonline.comnumberanalytics.com Prodrugs are pharmacologically inactive derivatives of a parent drug molecule that are designed to undergo biotransformation in the body to release the active drug. frontiersin.orgnumberanalytics.com The primary goals of this strategy in oncology are to:
Improve drug targeting: By designing prodrugs that are activated by specific conditions prevalent in the tumor microenvironment (e.g., particular enzymes, pH levels), the cytotoxic effects can be concentrated on cancer cells, sparing healthy tissues. frontiersin.org
Reduce systemic toxicity: By remaining in an inactive state in general circulation, prodrugs can minimize the widespread side effects associated with conventional chemotherapy. nih.gov
Enhance pharmacokinetic properties: Prodrug design can improve a drug's solubility, stability, and distribution in the body. numberanalytics.com
Historical Context of Peptide-Drug Conjugates with Anthracyclines
The concept of using peptides to deliver drugs to tumors emerged as a promising strategy in the late 20th century. Early research in the 1980s explored the synthesis and properties of amino acid and dipeptide derivatives of daunorubicin. nih.gov These initial studies laid the groundwork for the development of more complex peptide-drug conjugates (PDCs). The early 2000s saw a surge in the development of PDCs containing anthracyclines like doxorubicin (B1662922) and daunorubicin, with the aim of improving targeting and reducing side effects. nih.gov The first generation of antibody-drug conjugates (ADCs), which are a related class of targeted therapies, also included anthracyclines, though these were often linked via non-cleavable linkers. biochempeg.com These pioneering efforts highlighted both the potential and the challenges of using peptides and antibodies to guide cytotoxic agents to cancer cells.
Overview of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride as a Model Prodrug
This compound is a specific type of peptide-drug conjugate that has been utilized as a model system in cancer research. pnas.orgnih.govclearsynth.comscbt.comchemicalbook.com In this compound, the daunorubicin molecule is attached to a tetrapeptide chain composed of alanine (B10760859) and leucine (B10760876) residues (Ala-Leu-Ala-Leu). pnas.orgnih.gov This peptide linker is designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. nih.goviris-biotech.de The cleavage of the peptide linker releases the active daunorubicin at the tumor site, thereby achieving a targeted therapeutic effect. nih.gov Research on this and similar compounds has provided valuable insights into the design and efficacy of enzyme-activated prodrugs.
Detailed Research Findings
Enzymatic Cleavage of the Peptide Linker
The efficacy of a peptide-based prodrug like Ala-Leu-Ala-Leu Daunorubicin hinges on the selective cleavage of the peptide linker within the tumor environment. The tetrapeptide sequence Ala-Leu-Ala-Leu has been investigated as a substrate for lysosomal proteases, particularly cathepsin B. nih.goviris-biotech.de Studies have shown that the length and composition of the peptide spacer arm are critical for efficient enzymatic release of the drug. For instance, early research demonstrated that while direct conjugation of daunorubicin to a protein carrier resulted in poor release, the introduction of a tri- or tetrapeptide spacer arm significantly enhanced the release of intact daunorubicin by lysosomal hydrolases. pnas.org
First-generation peptide linkers like Ala-Leu-Ala-Leu showed a slower drug release compared to newer dipeptide linkers such as Val-Cit. iris-biotech.de However, the Ala-Leu-Ala-Leu sequence has been instrumental in establishing the proof-of-concept for enzyme-cleavable linkers in anthracycline prodrugs. nih.gov
| Peptide Linker | Enzyme | Observation | Reference |
|---|---|---|---|
| Ala-Leu-Ala-Leu | Lysosomal Hydrolases/Cathepsin B | Enabled significant release of daunorubicin from a protein conjugate. | pnas.org |
| Ala-Leu-Ala-Leu | Cathepsin B | Demonstrated slower drug release compared to dipeptide linkers. | iris-biotech.de |
| Val-Ala | Cathepsin B | Cleaved at half the rate of Val-Cit linker but exhibited lower hydrophobicity, which can prevent aggregation. | iris-biotech.de |
In Vitro Cytotoxicity
The cytotoxic activity of Ala-Leu-Ala-Leu Daunorubicin and similar peptide derivatives has been evaluated in various cancer cell lines. The goal is for the prodrug to be less toxic than the parent drug until it is activated within the cancer cells. Research has shown that the cytostatic activity of these derivatives in vitro does not always directly correlate with their uptake or conversion to the active drug, suggesting a complex interplay of factors. nih.gov However, studies on related doxorubicin prodrugs with the Ala-Leu-Ala-Leu linker have shown that the antitumor efficacy can be comparable to the free drug at equimolar doses in certain cancer models. nih.gov
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Daunorubicin | THP-1 (AML) | ~0.1 | nih.gov |
| Daunorubicin | KG-1 (AML) | ~0.05 | nih.gov |
| Daunorubicin | HL-60 (AML) | ~0.02 | nih.gov |
| Daunorubicin | Kasumi-1 (AML) | ~0.01 | nih.gov |
In Vivo Antitumor Efficacy
Animal models are crucial for assessing the therapeutic potential of prodrugs. Studies on amino acid and dipeptide derivatives of daunorubicin in mice with L1210 leukemia demonstrated that compounds like Leu-DNR and Ala-Leu-DNR were significantly more active than the parent drug when administered intravenously for a subcutaneously inoculated tumor. nih.gov This was attributed to their increased hydrophobicity and hydrolysis at the tumor site. nih.gov Similarly, a doxorubicin prodrug incorporating the Ala-Leu-Ala-Leu linker showed comparable antitumor efficacy to free doxorubicin in a mamma carcinoma xenograft model. nih.gov
| Compound | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Leu-DNR, Ala-Leu-DNR | L1210 Leukemia (mice) | Significantly more active than daunorubicin with increased life span and reduced tumor progression. | nih.gov |
| EMC-Arg-Arg-Ala-Leu-Ala-Leu-DOXO | M-3366 Mamma Carcinoma (xenograft) | Antitumor efficacy was comparable to free doxorubicin at equimolar doses. | nih.gov |
| GnRH-III-Daunorubicin Conjugates | Colorectal and Breast Carcinoma (mice) | Significant in vivo tumor growth and metastases inhibitory effect with reduced toxic side-effects. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H/t20-,21-,22-,26-,27-,28-,30-,31-,36+,45-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWJYPAQXONXEF-SKQXRMJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62ClN5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746967 | |
| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
932.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76582-70-2 | |
| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Structural Design Principles
Daunorubicin (B1662515) Conjugation Chemistry and Derivatization
Daunorubicin, an anthracycline antibiotic, possesses specific functional groups that are amenable to chemical modification for prodrug synthesis. nih.govresearchgate.net The primary amino group on its daunosamine (B1196630) sugar moiety is a common site for conjugation, allowing for the formation of various linkages to peptide carriers. researchgate.netpnas.org
The creation of daunorubicin prodrugs leverages several chemical strategies to covalently link the drug to a carrier. The goal is to form a bond that is stable in general circulation but labile at the target site. acs.orgchapman.edu
Amide Linkages: A frequently used method involves forming a stable amide bond between the primary amino group of daunorubicin's daunosamine sugar and a carboxylic acid group on the linker or peptide. pnas.org This approach has been used to conjugate daunorubicin and its derivatives to peptides and proteins. pnas.orgnih.gov For instance, the synthesis of N-L-leucyl-DNR, a precursor for longer peptide chains, is achieved by reacting daunorubicin with the N-carboxyanhydride derivative of L-leucine. pnas.org In other syntheses, the amino group of daunorubicin is first protected (e.g., as N-trifluoroacetyl) and a linker is attached elsewhere, such as by reacting the molecule with succinic anhydride (B1165640) to create a terminal carboxyl group for subsequent peptide coupling via an amide bond. purdue.edu
Oxime and Hydrazone Bonds: Another strategy involves the C13 ketone group of daunorubicin. This site can be reacted with molecules containing an aminooxy or hydrazine (B178648) group to form oxime or hydrazone linkages, respectively. nih.govpurdue.edu These bonds are often designed to be acid-labile, facilitating drug release in the acidic environment of lysosomes or endosomes within tumor cells. nih.govnih.gov Successful syntheses have linked daunorubicin to aminooxyacetic acid to form a 13-((carboxymethyl)oxime) derivative, which can then be coupled to peptides. purdue.edu Similarly, doxorubicin (B1662922), a closely related anthracycline, has been conjugated to peptides through oxime linkages. nih.gov
The choice of a linker is critical to the success of a peptide-drug conjugate. acs.orgchapman.edu The tetrapeptide Ala-Leu-Ala-Leu serves as a specifically designed, enzyme-labile sequence. cpcscientific.com
The primary rationale for using this particular sequence is its susceptibility to cleavage by lysosomal peptidases and hydrolases, which are enzymes that are often overexpressed in tumor tissues but have low activity in blood circulation. pnas.orgiris-biotech.denih.gov This design aims to ensure that the conjugate remains intact and inactive while in the bloodstream, minimizing systemic toxicity, and only releases the potent daunorubicin payload after being internalized by cancer cells into the lysosomal compartment. pnas.org
Early research demonstrated that the length of the peptide spacer arm is crucial for efficient drug release. While direct conjugation of daunorubicin to a carrier protein resulted in very poor release of the drug by lysosomal enzymes, the intercalation of a tri- or tetrapeptide spacer arm dramatically improved the release rate. pnas.org Specifically, the Ala-Leu-Ala-Leu linker was shown to be effectively cleaved, releasing the active drug. pnas.org However, it has also been noted as a first-generation peptide linker that can exhibit relatively slow drug release compared to newer dipeptide linkers like Val-Cit. iris-biotech.de
Table 1: Effect of Peptidic Spacer Arm Length on Daunorubicin (DNR) Release from Albumin Conjugates by Lysosomal Hydrolases
This table illustrates the percentage of daunorubicin released from succinylated serum albumin conjugates after 10 hours of incubation with purified rat liver lysosomes at pH 5.5. Data is adapted from Trouet et al., 1982. pnas.org
| Conjugate (Albumin-Linker-DNR) | Number of Amino Acids in Linker | % DNR Released after 10 hr |
|---|---|---|
| Albumin-DNR | 0 | < 5% |
| Albumin-Leu-DNR | 1 | < 5% |
| Albumin-Ala-Leu-DNR | 2 | ~25% |
| Albumin-Leu-Ala-Leu-DNR | 3 | ~65% |
| Albumin-Ala-Leu-Ala-Leu-DNR | 4 | ~75% |
Synthetic Methodologies and Chemical Characterization Approaches
The synthesis of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is a multi-step process involving peptide synthesis and subsequent conjugation to the drug.
The peptide itself, Ala-Leu-Ala-Leu, can be built using standard liquid-phase or solid-phase peptide synthesis (SPPS) techniques. pepdd.com These methods involve the sequential addition of protected amino acids to a growing peptide chain. pepdd.com For the synthesis of N-L-alanyl-L-leucyl-DNR (Ala-Leu-DNR) and longer peptide derivatives like Ala-Leu-Ala-Leu-DNR, a common approach is the successive condensation of the daunorubicin-peptide intermediate with the next appropriate amino acid, often activated as an N-hydroxysuccinimide ester. pnas.org
The conjugation step, where the fully formed peptide is attached to daunorubicin, typically occurs via the drug's primary amino group, forming an amide bond. pnas.org This reaction often employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or BOP/HOBt (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-hydroxybenzotriazole) to facilitate the amide bond formation. researchgate.netnih.gov
Following synthesis, the conjugate must be purified and characterized. High-pressure liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a standard method for purification and for assessing the purity of the final product. researchgate.netpnas.org To confirm the identity and structure of the compound, a combination of analytical techniques is used, including mass spectrometry (MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure. researchgate.netresearchgate.net
Molecular Design Considerations for Enhanced Stability and Tumor Specificity
The molecular architecture of Ala-Leu-Ala-Leu Daunorubicin is a deliberate construction aimed at maximizing stability in the circulatory system while ensuring specific activation within the tumor. nih.govnih.gov The fundamental design principle is to create a lysosomotropic prodrug. pnas.org
Tumor Specificity and Activation: Specificity is achieved through the peptide linker's selective cleavage by enzymes prevalent in the tumor microenvironment. iris-biotech.de Many solid tumors have leaky vasculature and poor lymphatic drainage, leading to the enhanced permeability and retention (EPR) effect, which allows macromolecules and conjugates to accumulate preferentially at the tumor site. Once the conjugate is internalized by tumor cells, typically via endocytosis, it is transported to lysosomes. acs.org The acidic environment (pH 4.5-5.5) and high concentration of proteases and peptidases within the lysosomes act to cleave the Ala-Leu-Ala-Leu linker, releasing the free, active form of daunorubicin directly inside the target cell. pnas.orgnih.gov This targeted release mechanism significantly increases the drug concentration at the site of action while lowering its concentration in healthy tissues.
Table 2: DNA-Binding Affinity of Daunorubicin (DNR) and its Peptide Derivatives
The binding affinity to DNA is essential for the cytotoxic action of daunorubicin. This table shows how derivatization affects this property. Data is adapted from Masquelier et al., 1980. nih.gov
| Compound | Apparent Affinity Constant (Kapp) for DNA (M⁻¹) | Relative Affinity vs. DNR |
|---|---|---|
| Daunorubicin (DNR) | 2.5 x 10⁶ | 1.0 |
| Leu-DNR | 0.8 x 10⁶ | ~0.32 (Approx. 3x lower) |
| Ala-Leu-DNR | 0.25 x 10⁶ | 0.1 (10x lower) |
This reduction in DNA binding affinity for the conjugated forms is a key feature of the prodrug design, rendering the compound less cytotoxic until the peptide linker is cleaved to release the parent drug. nih.gov
Enzymatic Activation and Drug Release Mechanisms
Role of Lysosomal Cathepsins in Prodrug Hydrolysis
The primary mechanism for the activation of Ala-Leu-Ala-Leu Daunorubicin (B1662515) Hydrochloride involves hydrolysis of the peptide linker by lysosomal cathepsins, a family of proteases that are highly active in the acidic environment of lysosomes.
Cathepsin B, a lysosomal cysteine protease, is a key enzyme in the activation of this prodrug. In normal physiological conditions, cathepsin B is primarily located within the lysosomes of cells. However, in many malignant tumors, there is a significant upregulation and altered localization of this enzyme. This overexpression of cathepsin B in cancer cells serves as a specific trigger for the cleavage of the Ala-Leu-Ala-Leu linker. The acidic environment of the lysosome provides the optimal pH for cathepsin B activity, further enhancing the targeted release of the drug within the tumor cells.
The Ala-Leu-Ala-Leu tetrapeptide sequence has been specifically designed as a substrate for tumor-associated proteases, most notably cathepsin B. nih.gov Research has shown that conjugates containing this linker undergo rapid and almost quantitative release of the active drug in the presence of cathepsin B. nih.gov The specificity of this cleavage is crucial for the prodrug's targeted action, as it ensures that the liberation of daunorubicin occurs preferentially within the tumor microenvironment where cathepsin B is abundant, thereby minimizing off-target toxicity. While the Ala-Leu-Ala-Leu linker demonstrates high susceptibility to cathepsin B, it is noteworthy that other lysosomal enzymes may also contribute to its hydrolysis. cam.ac.uk
Intracellular Daunorubicin Liberation Kinetics from the Prodrug
Once the prodrug is internalized by cancer cells and trafficked to the lysosomes, the enzymatic cleavage of the Ala-Leu-Ala-Leu linker initiates a cascade of reactions that ultimately liberates free daunorubicin. Studies on a similar albumin-binding doxorubicin (B1662922) prodrug utilizing the Ala-Leu-Ala-Leu linker have shed light on the cleavage profile. In the presence of cathepsin B at an acidic pH, the primary cleavage products observed are H-Leu-Ala-Leu-DOXO and H-Leu-DOXO, with the eventual appearance of the active drug, doxorubicin, over a 24-hour period. renyi.hu This stepwise degradation suggests a sequential cleavage of the peptide linker. The rate of this release is dependent on the structure and length of the peptide spacer. nih.gov Although the tetrapeptides Gly-Phe-Leu-Gly and Ala-Leu-Ala-Leu have been noted for potentially slow release kinetics in some applications, their specific cleavage by cathepsin B drives the liberation of the cytotoxic payload. cam.ac.uk
Below is a table summarizing the observed cleavage products during the enzymatic liberation of the drug from an Ala-Leu-Ala-Leu-anthracycline conjugate in a tumor homogenate model.
| Time Point | Major Cleavage Products Observed |
| 2 hours | H-Leu-Ala-Leu-Doxorubicin, H-Leu-Doxorubicin |
| 5 hours | H-Leu-Doxorubicin (main product), small amounts of Doxorubicin |
| 24 hours | Almost complete degradation to Doxorubicin |
Data derived from studies on an albumin-bound doxorubicin prodrug with an Ala-Leu-Ala-Leu linker incubated in M-3366 tissue homogenate at pH 5.0. renyi.hu
Comparative Stability Profile in Various Biological Matrices
A critical aspect of a successful prodrug is its stability in systemic circulation, ensuring that the active drug is not prematurely released before reaching the target site. Ala-Leu-Ala-Leu Daunorubicin Hydrochloride has been designed to be stable in the bloodstream while being susceptible to degradation in the lysosomal environment.
In human serum or plasma, similar peptide-linked conjugates have demonstrated remarkable stability, with less than 0.4% loss of the conjugated component per day. aacrjournals.org Specifically, albumin-bound prodrugs with the Ala-Leu-Ala-Leu linker have shown high stability in mouse blood plasma, with approximately only 5% degradation over 24 hours. sci-hub.se Another study noted that albumin-conjugated tri- and tetrapeptide-daunorubicin prodrugs were over 97% stable in 95% calf serum after 24 hours. nih.gov
The following table provides a comparative overview of the stability of Ala-Leu-Ala-Leu linked prodrugs in different biological matrices.
| Biological Matrix | Stability Profile |
| Human Serum/Plasma | High stability, with minimal degradation observed over 24 hours. aacrjournals.orgsci-hub.senih.gov |
| Lysosomal Homogenates / In the presence of Cathepsin B | Rapid degradation, leading to the release of the active drug. aacrjournals.org |
Cellular and Molecular Pharmacology of Ala Leu Ala Leu Daunorubicin Hydrochloride
Cellular Uptake Mechanisms of the Conjugate in Malignant Cells
The cellular uptake of the Ala-Leu-Ala-Leu daunorubicin (B1662515) conjugate is influenced by its physicochemical properties, which are significantly different from the unconjugated parent drug. The addition of the peptide moiety increases the hydrophobicity of the molecule. This enhanced lipophilicity is thought to facilitate the compound's interaction with and passage across the lipid bilayer of the cancer cell membrane. nih.gov
Studies on L1210 leukemic cells have indicated that the accumulation of amino acid and dipeptide derivatives of daunorubicin varies. While some derivatives like Leu-DNR achieve intracellular concentrations close to that of daunorubicin, others show intermediate levels of accumulation. nih.gov The specific uptake kinetics of the tetrapeptide conjugate are linked to its structure, which is designed to be recognized and processed by cellular components. A key factor in its efficacy is the potential for hydrolysis by enzymes present on the surface of tumor cells or secreted into the tumor microenvironment, which could facilitate uptake. nih.gov While the uptake of unconjugated daunorubicin has been studied in various human myeloid leukemia cell lines, showing similar uptake rates across different lines, the peptide conjugate introduces a different dynamic. nih.gov The general mechanism for peptide-drug conjugates can involve endocytosis, where the conjugate is engulfed by the cell membrane, a process that can be enhanced for specific peptide sequences. nih.gov
Intracellular Processing and Enzymatic Activation Cascade
Once inside the malignant cell or upon interaction with the cell surface, the Ala-Leu-Ala-Leu daunorubicin conjugate must release the active daunorubicin molecule to exert its cytotoxic effects. This release is achieved through an enzymatic activation cascade. The Ala-Leu-Ala-Leu sequence is specifically designed as a peptidase-labile linker. cpcscientific.com
Lysosomal or other cellular proteases recognize and cleave the peptide bonds of the linker. This enzymatic cleavage is a critical step, as it liberates the daunorubicin from the tetrapeptide carrier. Research on L1210 cells incubated with various amino acid and dipeptide derivatives of daunorubicin has confirmed the presence of intracellularly released daunorubicin, supporting the model of intracellular hydrolysis. nih.gov This targeted release mechanism is a cornerstone of the prodrug strategy, aiming to concentrate the active cytotoxic agent within the target cancer cells, thereby potentially reducing systemic exposure to the free drug. The activation process is analogous to other peptide-drug conjugate systems where proteases, such as matrix metalloproteinases (MMPs) that are often overexpressed in the tumor microenvironment, cleave a linker to activate the drug. nih.gov
Molecular Interactions of Released Daunorubicin with Intracellular Targets
Following its enzymatic release from the Ala-Leu-Ala-Leu peptide, free daunorubicin interacts with several key intracellular components to induce cytotoxicity.
The primary and most well-understood mechanism of action of daunorubicin is its function as a topoisomerase II inhibitor. medchemexpress.comglpbio.com Topoisomerase II is a vital enzyme that manages the topology of DNA by creating transient double-strand breaks (DSBs) to allow DNA strands to pass through each other, after which it re-ligates the breaks. medchemexpress.com Daunorubicin interferes with this process by intercalating into the DNA, inserting its planar chromophore moiety between base pairs. nih.govnih.gov This physical insertion is a prerequisite for its interaction with topoisomerase II. nih.gov
Once intercalated, daunorubicin stabilizes the "cleavable complex," a ternary structure formed by DNA and topoisomerase II. nih.govnih.gov By trapping the enzyme in this state, daunorubicin prevents the re-ligation of the DNA strands, leading to the accumulation of permanent, irreversible DSBs. medchemexpress.comnih.gov This disruption of DNA integrity is a potent trigger for downstream cellular damage responses. medchemexpress.com
The formation of the daunorubicin-DNA-topoisomerase II ternary complex and the resulting DNA strand breaks have profound consequences for essential cellular processes. nih.gov The integrity of the DNA template is compromised, directly inhibiting both DNA replication and transcription. nih.gov Chemotherapeutic agents like daunorubicin often exert their effects by targeting the replication of DNA during the S phase of the cell cycle. nih.gov In vitro assays have demonstrated that daunorubicin inhibits the incorporation of thymidine (B127349) (a marker for DNA synthesis) and uridine (B1682114) (a marker for RNA synthesis) into cancer cells. glpbio.com Furthermore, by inhibiting topoisomerase enzymes, daunorubicin prevents the necessary relaxation of DNA supercoiling that must occur to allow access for the replication and transcription machinery. nih.gov
Effects on Malignant Cell Cycle Progression and Apoptosis Induction
The extensive DNA damage caused by daunorubicin activates cellular stress responses, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
Cells treated with daunorubicin often arrest in the G2/M phase of the cell cycle, a checkpoint that allows the cell to attempt DNA repair before entering mitosis. nih.govnih.gov Studies in acute lymphoblastic leukemia cell lines (MOLT-4 and CCRF-CEM) show a significant increase in the proportion of cells in the G2/M phase following treatment. nih.gov If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis. Daunorubicin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov This is characterized by morphological changes like cell shrinkage and nuclear condensation, as well as biochemical events such as the activation of caspases and DNA fragmentation. nih.govspandidos-publications.com In some cell lines, daunorubicin treatment leads to an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA. iiarjournals.org The activation of the p53 tumor suppressor protein is often a key event, which can lead to cell cycle arrest and apoptosis. nih.govspandidos-publications.com
| Cell Line | Phase of Cell Cycle Arrest | Key Apoptotic Protein Changes | Reference |
| MOLT-4 | G2/M | p53 (↑), p21 (↑), p27 (↑) | nih.gov |
| CCRF-CEM | G2/M | p53 (↑), p21 (↑), p27 (↑) | nih.gov |
| SUP-B15 | G1 | p53 (↓), p21 (↓), p27 (↓) | nih.gov |
This table summarizes the effects of daunorubicin on cell cycle and key regulatory proteins in different acute lymphoblastic leukemia cell lines.
Comparative Cellular Activity with Unconjugated Daunorubicin
The conjugation of the Ala-Leu-Ala-Leu peptide to daunorubicin modifies its biological activity profile compared to the unconjugated drug. The comparative activity is highly dependent on the experimental model and the specific characteristics of the malignant cells.
In studies using L1210 leukemia, the Ala-Leu-Ala-Leu-daunorubicin conjugate demonstrated significantly higher antitumor activity than unconjugated daunorubicin when the tumor was inoculated subcutaneously. nih.gov This superiority in a solid tumor model is attributed to the conjugate's greater hydrophobicity and its potential for activation by enzymes concentrated at the tumor site. nih.gov However, in a disseminated leukemia model where the cells were inoculated intravenously, the conjugate was found to be less active than the parent drug at equitoxic doses. nih.gov This highlights that the delivery route and tumor environment are critical determinants of the conjugate's efficacy. The intracellular accumulation of the active drug is also a key factor. In daunorubicin-resistant cell lines, a common mechanism of resistance is reduced intracellular and intranuclear concentration of the drug, sometimes by as much as 50%, which underscores the importance of efficient uptake and retention. nih.gov
| Compound | Activity vs. L1210 Leukemia (Intravenous Inoculation) | Activity vs. L1210 Leukemia (Subcutaneous Inoculation) | Reference |
| Daunorubicin (DNR) | Baseline Activity | Baseline Activity | nih.gov |
| Ala-Leu-Ala-Leu-DNR | Less active than DNR | Much more active than DNR | nih.gov |
| Leu-DNR | Less active than DNR | Much more active than DNR | nih.gov |
| Leu-Leu-DNR | Less active than DNR | Much more active than DNR | nih.gov |
This table provides a comparative overview of the in vivo activity of daunorubicin and its peptide derivatives in different L1210 leukemia models.
Preclinical Pharmacological Evaluation
In Vivo Antitumor Efficacy in Murine Xenograft Models
Comparative Efficacy with Free Daunorubicin (B1662515) in Preclinical Settings
The rationale behind conjugating daunorubicin to a peptide linker like Ala-Leu-Ala-Leu is to create a prodrug that remains relatively inactive in systemic circulation but is cleaved by tumor-associated enzymes to release the active cytotoxic agent directly at the site of action. Research into similar compounds provides insight into the potential efficacy of this approach.
A study on a closely related doxorubicin (B1662922) prodrug, which also utilizes an Ala-Leu-Ala-Leu linker designed for cleavage by cathepsin B, offers valuable preclinical data. nih.gov This albumin-binding doxorubicin prodrug was evaluated in a preclinical model to compare its antitumor activity against that of the free drug. In the M-3366 mamma carcinoma xenograft model, the antitumor efficacy of the Ala-Leu-Ala-Leu-doxorubicin prodrug was found to be comparable to that of free doxorubicin when administered at equimolar doses. nih.gov The study revealed that upon cleavage by cathepsin B, the prodrug released doxorubicin as well as intermediate peptide-drug fragments such as H-Leu-Ala-Leu-DOXO and H-Leu-DOXO. nih.gov
While this data is for a doxorubicin analog, it suggests that the Ala-Leu-Ala-Leu peptide-conjugated anthracycline can effectively release its cytotoxic payload and exert a therapeutic effect comparable to the parent drug in a preclinical tumor model. The table below summarizes the comparative efficacy findings from the doxorubicin analog study.
| Compound | Preclinical Model | Efficacy Outcome | Source |
| Ala-Leu-Ala-Leu-Doxorubicin | M-3366 Mamma Carcinoma Xenograft | Comparable antitumor efficacy to free doxorubicin at equimolar doses. | nih.gov |
| Free Doxorubicin | M-3366 Mamma Carcinoma Xenograft | Standard comparator for efficacy. | nih.gov |
Preclinical Pharmacokinetic and Biodistribution Analysis
Detailed preclinical pharmacokinetic and biodistribution data specifically for Ala-Leu-Ala-Leu Daunorubicin Hydrochloride are not extensively available in the public domain literature. However, the behavior of such a compound can be inferred from studies on similar albumin-binding peptide-drug conjugates. The design of these prodrugs, which often includes a maleimide (B117702) group for binding to the cysteine-34 position of circulating albumin, is intended to significantly alter the pharmacokinetic profile compared to the free drug. nih.gov
While specific data on the tumor accumulation of this compound is not available, the principle of albumin-binding drug delivery suggests enhanced tumor accumulation. This is attributed to the Enhanced Permeability and Retention (EPR) effect, where the larger size of the albumin-prodrug complex leads to its preferential accumulation in the leaky vasculature of tumors.
Studies on analogous albumin-binding doxorubicin prodrugs have shown significantly higher concentrations in tumors compared to the free drug. For example, one such conjugate exhibited an approximately 4-fold higher concentration in the tumor than free doxorubicin just 2 hours after administration. Crucially, while the free drug was cleared quickly from the tumor, the albumin-bound form maintained a steady concentration for at least 72 hours, leading to a relative accumulation that was about 120-fold greater than free doxorubicin at the 72-hour mark. Once accumulated, the intratumoral distribution would depend on the activity of enzymes like cathepsin B to cleave the linker and release the free daunorubicin to diffuse and exert its cytotoxic effect on cancer cells. nih.gov
Detailed organ-specific distribution data for this compound in animal models is not publicly available. The distribution profile of an albumin-binding prodrug is expected to differ significantly from that of free daunorubicin. Free daunorubicin distributes widely into various tissues, including the heart, liver, and kidneys. By binding to albumin, the volume of distribution of the prodrug is anticipated to be considerably lower, with the drug largely confined to the vascular and interstitial spaces. This altered biodistribution is a key aspect of the strategy to reduce off-target accumulation and associated toxicities. For example, studies with other tetrapeptide-doxorubicin conjugate systems have shown that modifying the drug with a peptide can significantly reduce its concentration in the heart, a primary site of daunorubicin-related toxicity.
Addressing Therapeutic Challenges: Drug Resistance and Selectivity
Potential of Ala-Leu-Ala-Leu Daunorubicin (B1662515) Hydrochloride to Circumvent Efflux Pump Mechanisms (e.g., MDR1)
A primary mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, most notably the P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.govnih.gov P-gp functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents, including daunorubicin, from the cell's interior, thereby reducing their intracellular concentration and cytotoxic effect. nih.govnih.gov Studies have demonstrated a clear correlation between the overexpression of the MDR1 gene in leukemic cells and a reduced ability to accumulate daunorubicin, leading to clinical resistance. nih.gov
The conjugation of daunorubicin to the tetrapeptide Ala-Leu-Ala-Leu is a strategy designed to bypass this efflux mechanism. The underlying hypothesis is that the prodrug, Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, is not recognized as a substrate by the P-gp transporter due to its modified chemical structure and increased size. This allows the prodrug to accumulate within cancer cells, including those that overexpress P-gp. Once inside the cell, the active daunorubicin is released through enzymatic cleavage of the peptide linker, achieving a high intracellular concentration that can overwhelm the capacity of any present efflux pumps. Research on other peptide-anthracycline conjugates supports this concept, showing that modification of the parent drug can effectively evade P-gp-mediated efflux. nih.gov
Preclinical models are essential to validate this approach. The table below illustrates the typical impact of MDR1 expression on daunorubicin's effectiveness and how a prodrug strategy could theoretically restore sensitivity.
| Cell Line Feature | Parent Drug (Daunorubicin) | Prodrug (Ala-Leu-Ala-Leu Daunorubicin) |
| Low MDR1 Expression | High intracellular accumulation, leading to high cytotoxicity. | High intracellular accumulation and subsequent cleavage, leading to high cytotoxicity. |
| High MDR1 Expression | Low intracellular accumulation due to active efflux, leading to low cytotoxicity. | Potential for high intracellular accumulation as the prodrug is not a P-gp substrate, leading to restored cytotoxicity upon cleavage. |
Strategies for Enhanced Tumor Selectivity and Reduced Off-Target Exposure in Preclinical Models
A significant limitation of conventional chemotherapy is the lack of specificity, leading to damage in healthy tissues and subsequent adverse effects. Prodrugs like this compound are engineered to be preferentially activated at the tumor site, thereby enhancing tumor selectivity and minimizing systemic toxicity. spandidos-publications.comnih.govnih.gov This selectivity is primarily achieved by exploiting the unique enzymatic activity present in the tumor microenvironment.
The Ala-Leu-Ala-Leu peptide linker is specifically designed to be a substrate for certain proteases that are overexpressed in many types of tumors, such as cathepsin B. spandidos-publications.comnih.govnih.gov Cathepsin B, a lysosomal cysteine protease, is often found at elevated levels in the extracellular matrix and lysosomes of malignant cells. nih.govnih.gov The prodrug remains largely inactive in the bloodstream and healthy tissues where the concentration of these specific proteases is low. mdpi.com Upon reaching the tumor, the overexpressed cathepsin B cleaves the Ala-Leu-Ala-Leu linker, releasing the potent daunorubicin directly at the site of action. spandidos-publications.comnih.gov
Preclinical studies with similar cathepsin B-cleavable doxorubicin (B1662922) prodrugs have demonstrated the viability of this strategy. For instance, in xenograft models, these prodrugs have shown enhanced antitumor efficacy compared to the free drug, coupled with reduced systemic toxicity. nih.govmdpi.com The selective activation leads to a higher concentration of the cytotoxic agent within the tumor tissue while sparing normal organs.
| Parameter | Conventional Daunorubicin | This compound |
| Activation Mechanism | Always active | Enzymatic cleavage by tumor-associated proteases (e.g., Cathepsin B) |
| Systemic Exposure to Active Drug | High | Low |
| Tumor Concentration of Active Drug | Variable, limited by efflux pumps | Potentially high due to targeted release |
| Off-Target Toxicity | Higher potential | Lower potential |
Preclinical Insights into Overcoming Intrinsic and Acquired Resistance Pathways
Beyond efflux pump-mediated resistance, cancer cells can develop intrinsic or acquired resistance to daunorubicin through various other mechanisms. These include reduced activity of topoisomerase II (the primary target of daunorubicin), alterations in apoptotic pathways (e.g., mutations in the p53 tumor suppressor gene), and increased DNA repair capabilities. nih.gov
The targeted delivery of a higher payload of daunorubicin via the Ala-Leu-Ala-Leu prodrug offers a potential strategy to overcome some of these resistance mechanisms. By achieving a significantly higher intracellular concentration of the active drug at the tumor site, it may be possible to override the resistance threshold. For example, even with reduced topoisomerase II activity, a massive influx of daunorubicin could still inhibit the remaining enzyme sufficiently to induce cell death. nih.gov
Furthermore, by concentrating the cytotoxic effect within the tumor, the prodrug strategy may be more effective at inducing apoptosis even in cells with partially compromised apoptotic machinery. nih.gov While direct preclinical data on this compound's effect on these specific resistance pathways is limited, the foundational principle of increasing the localized drug concentration is a well-recognized approach to combat drug resistance. nih.gov Studies on other anthracycline derivatives have shown that modifications to the drug molecule can alter its biological properties and potentially overcome certain resistance mechanisms. researchgate.net
Advanced Research Considerations and Future Directions
Integration with Novel Drug Delivery Platforms (e.g., Polymeric Conjugates, Nanocarriers)
The integration of Ala-Leu-Ala-Leu Daunorubicin (B1662515) Hydrochloride with advanced drug delivery systems is a critical area of research aimed at overcoming the limitations of conventional chemotherapy. These platforms can improve the solubility, stability, and pharmacokinetic profile of the peptide-drug conjugate, leading to enhanced tumor accumulation and reduced systemic toxicity.
Polymeric Conjugates: Covalently linking Ala-Leu-Ala-Leu Daunorubicin Hydrochloride to biocompatible polymers, such as polyethylene glycol (PEG), can significantly extend its plasma half-life. This process, known as PEGylation, creates a larger macromolecule that is less susceptible to renal clearance, thereby increasing its circulation time and the probability of reaching the tumor site.
Nanocarriers: Encapsulating or conjugating the compound to nanocarriers offers a versatile strategy for targeted drug delivery. Various types of nanocarriers are being explored:
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For this compound, liposomal formulations can protect the conjugate from premature degradation and control its release kinetics.
Micelles: These are self-assembling core-shell nanostructures formed from amphiphilic block copolymers. The hydrophobic core can serve as a reservoir for the drug conjugate, while the hydrophilic shell provides stability in aqueous environments and can be functionalized with targeting ligands.
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate the peptide-drug conjugate, allowing for sustained and controlled release at the tumor site.
The surface of these nanocarriers can be further modified with targeting moieties to actively direct them to cancer cells, a concept that dovetails with the rational design of next-generation conjugates.
Rational Design of Next-Generation Peptide-Daunorubicin Conjugates with Modified Linkers or Targeting Moieties
The rational design of new peptide-daunorubicin conjugates is focused on optimizing each component of the molecule—the peptide linker, the cytotoxic agent, and the addition of targeting moieties—to achieve superior anti-tumor activity and a better safety profile.
Modified Linkers: The Ala-Leu-Ala-Leu tetrapeptide serves as a substrate for enzymes that are often overexpressed in the tumor microenvironment, such as cathepsin B. qub.ac.uk This enzymatic cleavage is a key mechanism for the site-specific release of daunorubicin. Future research is exploring the modification of this linker to fine-tune its cleavage kinetics and specificity. This includes:
Altering the Amino Acid Sequence: Substituting amino acids within the linker can modulate its susceptibility to different proteases, allowing for tailoring the conjugate to specific cancer types with distinct enzymatic profiles.
Introducing Non-natural Amino Acids: The incorporation of non-proteinogenic amino acids can enhance the stability of the linker in plasma while still permitting cleavage by target enzymes.
Targeting Moieties: To further enhance tumor specificity, next-generation conjugates are being designed to include targeting moieties that recognize and bind to receptors overexpressed on the surface of cancer cells. This active targeting approach can significantly increase the intracellular concentration of the drug in malignant cells while sparing healthy tissues. Examples of targeting moieties include:
Peptides: Short peptides that bind to specific receptors, such as RGD peptides that target integrins.
Antibodies or Antibody Fragments: These can be directed against tumor-associated antigens, leading to highly specific delivery.
Small Molecules: Ligands that have a high affinity for receptors that are upregulated in cancer cells.
The general architecture of such a peptide-drug conjugate (PDC) would consist of three key components: a tumor-homing peptide, a biodegradable linker, and the cytotoxic drug. rsc.org
Combination Strategies with Other Preclinical Therapeutic Modalities (e.g., PARP Inhibitors)
To combat the complexity and heterogeneity of cancer, combination therapies are a cornerstone of modern oncology. Preclinical studies are investigating the synergistic potential of combining this compound with other therapeutic agents, particularly those that target distinct cellular pathways.
A promising combination strategy involves the use of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, these drugs can lead to the accumulation of DNA damage, particularly in cancer cells that already have defects in other DNA repair pathways, such as those with BRCA mutations.
The rationale for combining an anthracycline like daunorubicin with a PARP inhibitor is based on their complementary mechanisms of action. Daunorubicin induces DNA damage, and by simultaneously inhibiting a key DNA repair pathway with a PARP inhibitor, the cytotoxic effect on cancer cells can be significantly amplified. Preclinical studies have shown that PARP inhibitors can potentiate the anticancer activity of anthracyclines. nih.govaacrjournals.org It has been demonstrated that the PARP inhibitor olaparib can synergize the anticancer activity of daunorubicin. nih.gov This synergistic effect is an active area of investigation, with ongoing preclinical and clinical trials exploring various combinations. nih.govnih.gov
Development of Predictive Preclinical Models for Efficacy and Specificity
The successful clinical translation of novel anticancer agents like this compound heavily relies on the use of robust and predictive preclinical models. These models are essential for evaluating the efficacy, specificity, and potential toxicity of the compound before it enters human trials.
In Vitro Models:
2D Cell Cultures: Traditional monolayer cell cultures of various cancer cell lines are used for initial high-throughput screening to assess cytotoxicity and the mechanism of action.
3D Spheroids and Organoids: These models more closely mimic the three-dimensional architecture and cellular heterogeneity of tumors, providing a more accurate prediction of in vivo drug response.
In Vivo Models:
Xenograft Models: Human tumor cells are implanted into immunodeficient mice. These models are widely used to evaluate the anti-tumor efficacy of drug candidates in a living system.
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. PDX models are considered to be more clinically relevant as they better retain the genetic and phenotypic characteristics of the original tumor.
Syngeneic Models: These models use immunocompetent mice and murine tumor cells, allowing for the study of the interaction between the drug, the tumor, and the host immune system. This is particularly important for evaluating immunomodulatory effects of the therapy.
The development of these models is crucial for identifying predictive biomarkers of response and for optimizing dosing schedules for combination therapies. aacrjournals.org Furthermore, the integration of artificial intelligence and machine learning in analyzing data from these models is an emerging trend to better predict clinical outcomes. nih.gov
Methodological Advancements in Preclinical Characterization of Prodrugs
Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique used to separate, identify, and quantify the prodrug, the active drug, and any metabolites in biological samples. Reversed-phase HPLC (RP-HPLC) is particularly useful for hydrophobic molecules. nih.govpharmafocusamerica.com
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for structural elucidation and sensitive quantification of the compounds of interest. High-resolution mass spectrometry (HRMS) is essential for the detailed characterization of peptide-drug conjugates. qub.ac.ukrsc.org
Size-Exclusion Chromatography (SEC): This technique is used to analyze the size and aggregation state of the conjugate, which is particularly important when it is part of a larger delivery system. pharmafocusamerica.com
Functional Assays:
Enzymatic Cleavage Assays: These in vitro assays are used to confirm that the peptide linker is efficiently cleaved by the target enzymes (e.g., lysosomal proteases) to release the active drug.
Cell-Based Cytotoxicity Assays: These are used to compare the potency of the prodrug to the parent drug in different cancer cell lines and to assess its selectivity. nih.gov
In Vivo Biodistribution Studies: These studies, often using radiolabeled compounds, are performed in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the released active drug.
These advanced methodologies are critical for building a comprehensive preclinical data package to support the clinical development of this compound and other next-generation peptide-drug conjugates. usp.orgwuxiapptec.com
Data Tables
Table 1: Key Components of Advanced Drug Delivery Systems for this compound
| Delivery Platform | Key Features | Potential Advantages |
| Polymeric Conjugates (e.g., PEGylation) | Covalent attachment of polymers | Extended plasma half-life, reduced renal clearance |
| Liposomes | Lipid bilayer vesicles | Encapsulation of drug, controlled release, protection from degradation |
| Micelles | Self-assembling core-shell structures | Solubilization of hydrophobic drugs, tunable properties |
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable polymer matrix | Sustained drug release, biocompatibility |
Table 2: Comparison of Preclinical Models for Efficacy and Specificity Testing
| Model Type | Description | Key Applications |
| 2D Cell Cultures | Monolayer of cancer cells | High-throughput screening, initial cytotoxicity assessment |
| 3D Spheroids/Organoids | Three-dimensional cell aggregates | Better mimics tumor microenvironment, more predictive of in vivo response |
| Xenografts | Human tumor cells in immunodeficient mice | In vivo efficacy testing, pharmacokinetic studies |
| Patient-Derived Xenografts (PDX) | Patient tumor tissue in mice | High clinical relevance, personalized medicine research |
| Syngeneic Models | Murine tumors in immunocompetent mice | Evaluation of immunotherapy combinations, study of tumor-immune interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
